molecular formula C4HBF6KNS B13464780 Potassium trifluoro(2-(trifluoromethyl)thiazol-5-yl)borate

Potassium trifluoro(2-(trifluoromethyl)thiazol-5-yl)borate

Cat. No.: B13464780
M. Wt: 259.03 g/mol
InChI Key: VYTQZGSJPQKTOQ-UHFFFAOYSA-N
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Description

Potassium trifluoro[2-(trifluoromethyl)-1,3-thiazol-5-yl]boranuide is a specialized organoboron compound known for its unique chemical properties. This compound is part of the broader class of potassium trifluoroborates, which are valued for their stability and reactivity in various chemical reactions .

Preparation Methods

The synthesis of potassium trifluoro[2-(trifluoromethyl)-1,3-thiazol-5-yl]boranuide typically involves the reaction of a suitable boronic acid or ester with potassium fluoride in the presence of a thiazole derivative. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture interference . Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity .

Mechanism of Action

The mechanism by which potassium trifluoro[2-(trifluoromethyl)-1,3-thiazol-5-yl]boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. This interaction often leads to the formation of stable complexes that can undergo further chemical transformations . The molecular pathways involved include the activation of carbon-carbon and carbon-heteroatom bond formation, which are crucial in many synthetic processes .

Properties

Molecular Formula

C4HBF6KNS

Molecular Weight

259.03 g/mol

IUPAC Name

potassium;trifluoro-[2-(trifluoromethyl)-1,3-thiazol-5-yl]boranuide

InChI

InChI=1S/C4HBF6NS.K/c6-4(7,8)3-12-1-2(13-3)5(9,10)11;/h1H;/q-1;+1

InChI Key

VYTQZGSJPQKTOQ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CN=C(S1)C(F)(F)F)(F)(F)F.[K+]

Origin of Product

United States

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